Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate
Description
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate is a nicotinic acid derivative featuring a hydroxymethylphenoxy substituent at the 5-position of the pyridine ring and a methyl ester at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in patent literature (e.g., coupling 5-hydroxy-2-methoxybenzaldehyde with methyl 5-(chloromethyl)nicotinate hydrochloride in the presence of K₂CO₃ in DMF) .
Properties
IUPAC Name |
methyl 5-[4-(hydroxymethyl)phenoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-14(17)11-6-13(8-15-7-11)19-12-4-2-10(9-16)3-5-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZXUQZALSBSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The hydroxymethylphenoxy group can be introduced through a nucleophilic substitution reaction using appropriate phenolic and hydroxymethyl reagents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and neurodegenerative disorders.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities or receptor binding. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Acid: The methyl ester in Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate improves cell membrane permeability compared to carboxylic acid analogs like 5-(methoxycarbonyl)picolinic acid .
- Substituent Position: Phenoxy-linked hydroxymethyl groups (target compound) vs. direct hydroxymethyl on pyridine (Methyl 5-(hydroxymethyl)nicotinate) alter electronic properties and steric hindrance, impacting receptor binding .
Biological Activity
Antioxidant Properties
Studies have shown that Methyl 5-(4-(hydroxymethyl)phenoxy)nicotinate exhibits antioxidant activity. In a comparative analysis, the compound demonstrated greater antioxidant potential compared to certain structurally related molecules. The presence of the hydroxymethyl group on the phenoxy ring is thought to contribute to its antioxidant capabilities.
Cardiovascular Effects
Research suggests that this compound may have potential applications in cardiovascular disease (CVD) treatment. The compound has been investigated for its interactions with multiple proteins involved in CVD pathways .
Protein Interactions
| Protein | Function | Interaction Strength |
|---|---|---|
| MAPK | Cell signaling | Moderate |
| PCSK9 | Cholesterol regulation | Strong |
| MPO | Inflammation | Weak |
| SIRT1 | Metabolism regulation | Moderate |
| TNF-α | Inflammation | Strong |
These interactions suggest that the compound may modulate various biological processes relevant to cardiovascular health.
Cellular Uptake and Toxicity
An MTT assay using RAW 264.7 macrophage cells was conducted to assess the cellular uptake and potential toxicity of this compound . The results indicated:
- Dose-dependent cellular uptake
- Low cytotoxicity at physiologically relevant concentrations
- Potential for further development as a therapeutic agent
Structure-Activity Relationship
The biological activity of this compound is closely tied to its structural features:
- The nicotinate moiety contributes to its interaction with cellular targets
- The phenoxy linker provides flexibility and may enhance membrane permeability
- The hydroxymethyl group likely plays a role in hydrogen bonding with protein targets
Comparison with Related Compounds
When compared to similar compounds, this compound shows unique biological properties:
- Higher antioxidant activity than compounds lacking the hydroxymethyl group
- Improved protein binding compared to analogues without the phenoxy linker
- Enhanced cellular uptake relative to more lipophilic derivatives
Future Research Directions
While the current findings on this compound are promising, further research is needed to fully elucidate its biological activity:
- In vivo studies to confirm cardiovascular effects
- Mechanistic investigations of its antioxidant properties
- Exploration of potential synergistic effects with other compounds
- Development of structure-activity relationship models for targeted optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
